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Compound of Interest

Compound Name:
2-bromo-1-(3,4-

difluorophenyl)ethanone

Cat. No.: B1270823 Get Quote

Introduction and Nomenclature
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one, commonly known by its trivial name 3,4-

difluorophenacyl bromide, is a halogenated ketone of significant interest in medicinal chemistry

and materials science.[1][2] Its structure features a difluorinated phenyl ring attached to a

bromoacetyl group. This arrangement provides two key points of reactivity: the electrophilic

carbonyl carbon and the adjacent carbon atom bearing a bromine atom, which is an excellent

leaving group.

This dual reactivity makes it a powerful precursor for constructing a wide array of nitrogen-,

oxygen-, and sulfur-containing heterocyclic systems, which are foundational scaffolds in many

active pharmaceutical ingredients (APIs).[3] The incorporation of the 3,4-difluoro motif is a

strategic element in modern drug design, often used to enhance metabolic stability, binding

affinity, and pharmacokinetic profiles of drug candidates.

The formal IUPAC name for this compound is 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.[1]

Physicochemical Properties
The fundamental properties of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one are summarized

below. While some commercial suppliers describe the compound as a liquid at room

temperature, specific physical constants such as melting and boiling points are not consistently
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reported in the literature.[1] The isomeric compound, 2-bromo-1-(3,5-difluorophenyl)ethanone,

is noted to be a solid.[4]

Property Value Citation(s)

IUPAC Name
2-bromo-1-(3,4-

difluorophenyl)ethan-1-one
[1]

Synonyms

3,4-Difluorophenacyl bromide,

2-Bromo-3',4'-

difluoroacetophenone

[1]

CAS Number 40706-98-7 [1][5]

Molecular Formula C₈H₅BrF₂O [1][4]

Molecular Weight 235.03 g/mol [4]

Physical Form

Reported as a liquid or low-

melting solid at room

temperature.

[1]

Purity (Typical) ≥98% [1]

InChI Key
BYIVWTZVICGYFS-

UHFFFAOYSA-N
[1]

Synthesis and Experimental Protocol
The primary route for synthesizing 2-bromo-1-(3,4-difluorophenyl)ethan-1-one is the direct

alpha-bromination of its precursor, 1-(3,4-difluorophenyl)ethanone (3',4'-difluoroacetophenone).

The most common and reliable method is an acid-catalyzed reaction using elemental bromine.

Reaction Mechanism and Workflow
The acid-catalyzed α-bromination of a ketone proceeds via a three-step mechanism. The rate-

determining step is the formation of an enol intermediate, which is independent of the bromine

concentration.[4]
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Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid),

increasing the acidity of the α-hydrogens.

Enolization (Rate-Determining): A base (e.g., the solvent or conjugate base of the acid)

removes an α-hydrogen to form the enol intermediate.

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of diatomic

bromine (Br₂), forming a new C-Br bond and regenerating the protonated carbonyl.

Deprotonation yields the final α-bromo ketone product.

The overall experimental workflow for this synthesis is depicted below.
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Reaction Setup
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Caption: General experimental workflow for the synthesis of 2-bromo-1-(3,4-
difluorophenyl)ethan-1-one.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of substituted

acetophenones.

Materials:

1-(3,4-Difluorophenyl)ethanone (1.0 eq)

Glacial Acetic Acid (approx. 5 mL per gram of starting material)

Bromine (Br₂) (1.0-1.1 eq)

Dichloromethane (DCM) or Ethyl Acetate

Saturated Sodium Bicarbonate Solution

Brine (Saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve 1-(3,4-difluorophenyl)ethanone (e.g., 10.0 g, 64.0 mmol) in glacial acetic acid (50

mL).

Bromine Addition: Cool the flask in an ice bath to 10-15°C. Slowly add bromine (e.g., 3.4 mL,

66.0 mmol) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature

below 20°C during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin

Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture into a beaker containing ice-water (approx.

200 mL). This will precipitate the crude product and quench any unreacted bromine.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

dichloromethane (3 x 75 mL).

Washing: Combine the organic layers. Wash sequentially with water (100 mL), saturated

sodium bicarbonate solution (100 mL, to neutralize acetic acid), and finally with brine (100

mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude 2-bromo-1-(3,4-

difluorophenyl)ethan-1-one.

Purification (Optional): If necessary, the crude product can be purified by column

chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Research and Drug Development
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one is not typically used for its own biological activity

but rather as a highly versatile electrophilic building block. Its primary application lies in the

synthesis of more complex molecules, particularly heterocyclic compounds that form the core

of many drug candidates.

The utility of α-haloketones like this compound stems from their ability to react with a wide

range of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-

oxygen, and carbon-sulfur bonds. This versatility allows for the construction of diverse

molecular scaffolds from a single, readily accessible intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Heterocyclic Scaffolds
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Click to download full resolution via product page

Caption: Role as an intermediate in the synthesis of diverse heterocyclic systems.

Examples of its utility include:

Hantzsch Thiazole Synthesis: Reaction with thioamides to produce substituted thiazole rings,

a common motif in pharmaceuticals.

Imidazole Synthesis: Condensation with amidines to form substituted imidazoles.

Alkylation Reactions: Used to alkylate amines, phenols, and thiols, serving as a key step in

linking different molecular fragments.

Due to this versatility, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one is a valuable compound for

creating libraries of novel molecules for high-throughput screening in drug discovery
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campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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